

Magdala Red: A Technical Guide to its History and Original Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Magdala red**

Cat. No.: **B1226683**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magdala Red, also known by its Colour Index name Basic Red 6 (C.I. 50375), is a synthetically produced, orange-red fluorescent dye.^[1] As one of the early synthetic colorants, it emerged during the transformative era of the late 19th-century aniline dye industry.^{[2][3]} Derived from naphthylamine, a coal tar derivative, **Magdala Red** found its initial applications in the textile industry, particularly for dyeing silk, and was also explored for its utility in biochemical and histological staining.^{[4][5]} This guide provides a comprehensive overview of the history, synthesis, and original applications of **Magdala Red**, presenting available quantitative data, historical experimental protocols, and visualizations of its chemical synthesis.

History and Discovery

While the exact date of discovery and the specific individual credited remain elusive in definitive records, **Magdala Red**'s emergence is situated within the broader "aniline dye boom" of the 1860s. This period followed William Henry Perkin's accidental synthesis of mauveine in 1856, which catalyzed a rapid expansion in the development of synthetic dyes from coal tar derivatives.^{[2][3]} **Magdala Red** was one of many brightly colored compounds synthesized in the subsequent decades as chemists explored the reactions of aromatic amines like aniline and naphthylamine.^[2]

Chemical Properties and Synthesis

Magdala Red is a member of the azine class of dyes.^[1] Key chemical and physical properties are summarized in the table below.

Property	Value
Molecular Formula	C ₃₀ H ₂₀ N ₃ ⁺
Molecular Weight	422.5 g/mol ^[6]
Colour Index Name	Basic Red 6
Colour Index Number	50375 ^[1]
Appearance	Red to bluish-red powder
Solubility	Slightly soluble in water (forms a red solution), slightly soluble in alcohol (forms a red solution with orange fluorescence) ^[1]
Maximum Absorption Wavelength (λ _{max})	540 nm ^[6]
Maximum Emission Wavelength (λ _{em})	570 nm ^[6]
Fluorescence pH Dependence	Non-fluorescent purple below pH 3.0; fluoresces above pH 4.0 ^[6]

Historical Synthesis Protocol

The historical synthesis of **Magdala Red** involves the heating of naphthylamine derivatives. A general manufacturing method describes the heating of 4-(Naphthalen-1-ylidazeny)naphthalen-1-amine with Naphthalen-1-amine. This reaction primarily yields Rhodindine, with **Magdala Red** being a smaller component of the product mixture, constituting approximately 6 to 8%. The process could be enhanced by the addition of Naphthalene-1,4-diamine to the melt to increase the yield of **Magdala Red**.^[1]

A more foundational synthesis route involves the action of nitrous acid on naphthylamine.^[4]

Below is a generalized experimental protocol for the synthesis of a naphthylamine-derived red dye, representative of the type of reactions used to produce **Magdala Red** in the 19th century.

Experimental Protocol: Synthesis of an Azo Naphthyl Dye

- Materials:

- Naphthylamine
- Hydrochloric acid (concentrated)
- Sodium nitrite
- β -Naphthol
- Sodium hydroxide
- Ice
- Water
- Ethanol

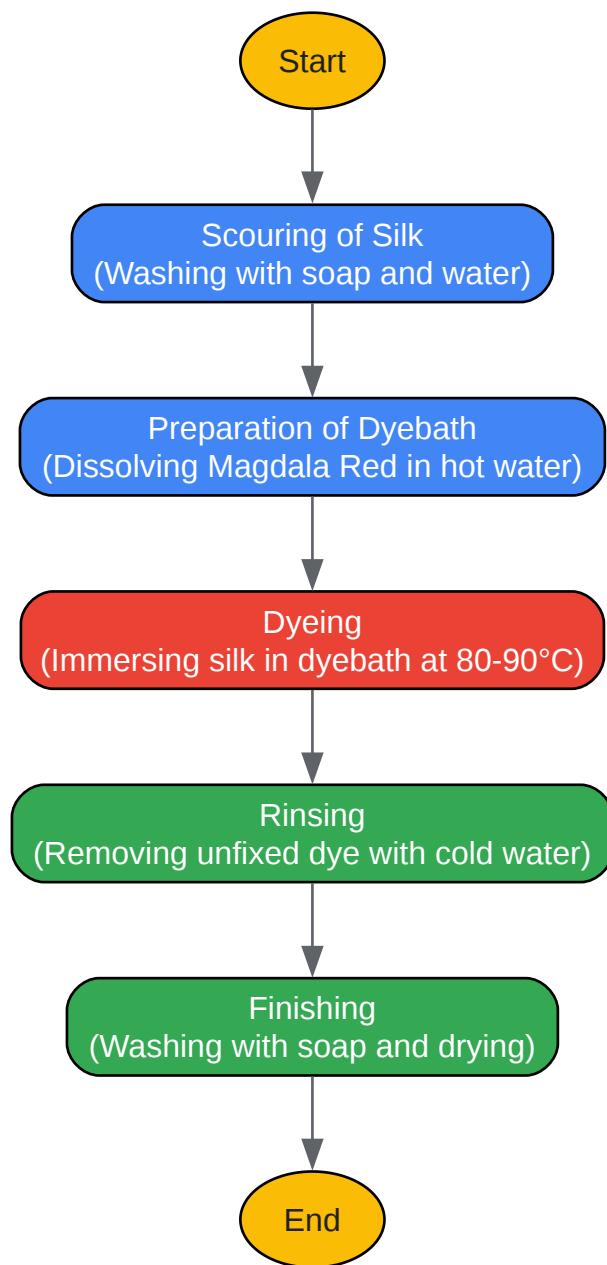
- Procedure:

- Diazotization of Naphthylamine:
 - Dissolve a measured quantity of naphthylamine in dilute hydrochloric acid.
 - Cool the solution to 0-5 °C in an ice bath.
 - Slowly add a cold, aqueous solution of sodium nitrite while maintaining the low temperature. This reaction forms the diazonium salt.
- Coupling Reaction:
 - In a separate beaker, dissolve β -naphthol in a dilute solution of sodium hydroxide.
 - Cool this alkaline solution in an ice bath.
 - Slowly add the cold diazonium salt solution to the alkaline β -naphthol solution with constant stirring.

- A brightly colored azo dye will precipitate out of the solution.
- Isolation and Purification:
 - Filter the precipitated dye using a Buchner funnel.
 - Wash the dye with cold water to remove any unreacted starting materials and salts.
 - Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain a purified product.

Synthesis of **Magdala Red** from Naphthylamine Derivatives.

Original Applications


Textile Dyeing

Magdala Red was primarily used for dyeing silk, imparting a vibrant pinkish-red hue with a characteristic orange fluorescence.[1][5] Like many basic dyes of the era, it had a strong affinity for protein fibers such as silk and wool. Dyeing cotton, a cellulosic fiber, required the use of a mordant, such as tannin, to fix the dye to the fabric.[3]

Experimental Protocol: 19th-Century Silk Dyeing with a Basic Dye

- Materials:
 - Silk yarn or fabric
 - **Magdala Red** dye powder
 - Water
 - Acetic acid (optional, to aid dye bath exhaustion)
 - Soap (for washing)
- Procedure:

- **Scouring of Silk:** The raw silk is first washed thoroughly with a mild soap solution and rinsed with water to remove any natural gums and impurities.
- **Preparation of the Dyebath:** A solution of **Magdala Red** is prepared by dissolving the dye powder in hot water. The concentration of the dye would be adjusted based on the desired depth of shade. A small amount of acetic acid could be added to the dyebath to increase the acidity and promote the uptake of the basic dye by the silk fibers.
- **Dyeing:** The scoured and wetted silk is introduced into the dyebath. The temperature of the dyebath is gradually raised to just below boiling (around 80-90 °C) and maintained for a period of time (e.g., 1 hour) with gentle agitation to ensure even dyeing.
- **Rinsing and Finishing:** After dyeing, the silk is removed from the dyebath, rinsed with cold water to remove any unfixed dye, and then washed with a mild soap solution. Finally, it is rinsed again and dried.

[Click to download full resolution via product page](#)

A simplified workflow for 19th-century silk dyeing.

Histological and Biochemical Staining

The vibrant color and fluorescent properties of **Magdala Red** also led to its use in early histology and biochemical studies.^[4] While specific detailed protocols from the 19th century are scarce, its application would have followed the general principles of staining cellular

structures for microscopic examination. Basic dyes like **Magdala Red** would have been used to stain acidic components of the cell, such as the nucleus, which contains nucleic acids.

Conceptual Experimental Protocol: Histological Staining with **Magdala Red**

- Objective: To stain the nuclei of animal tissue for microscopic observation.
- Materials:
 - Fixed tissue section (e.g., embedded in paraffin)
 - Aqueous or alcoholic solution of **Magdala Red** (e.g., 1% solution)
 - Xylene
 - Ethanol (graded series: 100%, 95%, 70%)
 - Distilled water
 - Mounting medium (e.g., Canada balsam)
 - Microscope slides and coverslips
- Procedure:
 - Deparaffinization and Rehydration: The paraffin-embedded tissue section on a microscope slide is passed through xylene to remove the paraffin, followed by a graded series of ethanol to rehydrate the tissue.
 - Staining: The rehydrated tissue section is immersed in the **Magdala Red** staining solution for a specific duration (e.g., 5-10 minutes).
 - Differentiation (Optional): To remove excess stain and improve contrast, the stained section might be briefly rinsed in a weak acid solution (e.g., acid alcohol).
 - Dehydration and Clearing: The stained section is passed through a graded series of ethanol to dehydrate the tissue, followed by xylene to clear the tissue.

- Mounting: A drop of mounting medium is placed on the tissue section, and a coverslip is applied. The slide is then ready for microscopic examination.

Quantitative Data

Quantitative performance data for early synthetic dyes from the 19th century is limited and not standardized. The primary measures of a dye's performance were its color intensity, fastness to light, and fastness to washing. These were often assessed qualitatively or through comparative, non-instrumental methods. While modern analytical techniques can provide precise quantitative data on these historical textiles, such data was not generated at the time of their original application.

Conclusion

Magdala Red stands as a notable example of the innovation in synthetic chemistry that revolutionized the world of color in the 19th century. From its origins in the burgeoning coal tar industry to its applications in vibrant textiles and the microscopic world of the cell, its history reflects the scientific and industrial advancements of its time. While some specific historical details remain to be precisely pinpointed, the available information provides a clear picture of its chemical nature and its role as an early synthetic dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveriety.com [worlddyeveriety.com]
- 2. Aniline Dyes [pysanky.info]
- 3. lilyabsinthe.com [lilyabsinthe.com]
- 4. Magdala red | Benchchem [benchchem.com]
- 5. unnatisilks.com [unnatisilks.com]
- 6. cameo.mfa.org [cameo.mfa.org]

- To cite this document: BenchChem. [Magdala Red: A Technical Guide to its History and Original Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1226683#history-and-original-applications-of-magdala-red\]](https://www.benchchem.com/product/b1226683#history-and-original-applications-of-magdala-red)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com